3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid
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Overview
Description
3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid is a complex organic compound that features a unique structure combining a chlorobenzyl group, a phenyl ring, and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorobenzyl alcohol with 4-hydroxybenzaldehyde to form an ether linkage. This intermediate is then subjected to cyclization with an appropriate oxazolidine precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-((3-Chlorobenzyloxy)phenyl)boronic acid: Shares a similar structure but contains a boronic acid group instead of an oxazolidine ring.
3-Chloro-4-(3-chlorobenzyloxy)phenylboronic acid: Another related compound with a boronic acid group and an additional chlorine atom.
Uniqueness
3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid is unique due to its oxazolidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
87186-61-6 |
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Molecular Formula |
C17H14ClNO5 |
Molecular Weight |
347.7 g/mol |
IUPAC Name |
3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C17H14ClNO5/c18-12-3-1-2-11(8-12)10-23-14-6-4-13(5-7-14)19-9-15(16(20)21)24-17(19)22/h1-8,15H,9-10H2,(H,20,21) |
InChI Key |
VKWZFSOAEGRBPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl)C(=O)O |
Origin of Product |
United States |
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